Tribenzo-18-crown-6
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Overview
Description
Tribenzo-18-crown-6 is a crown ether, a type of cyclic chemical compound that can form complexes with cations. It consists of a central polyether ring with three benzene rings attached. Crown ethers are known for their ability to selectively bind certain ions, making them useful in various chemical applications.
Preparation Methods
Tribenzo-18-crown-6 can be synthesized through a cesium-assisted cyclization process. This involves reacting diphenols or bisphenols with dimesylates of oligoethylene glycols in the presence of cesium carbonate in acetonitrile. The reaction typically occurs under reflux conditions and yields the desired crown ether in high purity .
Chemical Reactions Analysis
Tribenzo-18-crown-6 undergoes various chemical reactions, including complexation with cations and interactions with organic molecules. It can bind two acetonitrile ligands, one on each face of the crown ring . The compound’s conformation is relatively low in energy, but it is not optimized for cation binding. Common reagents used in these reactions include acetonitrile and other organic solvents.
Scientific Research Applications
Tribenzo-18-crown-6 has several scientific research applications. It is used in the design of supramolecular materials, where it can be functionalized to create hybrid materials with unique properties . These materials can be used in various fields, including chemistry, biology, and industry. For example, this compound has been used to create luminescent liquid crystalline hybrid materials by embedding octahedral molybdenum cluster anions .
Mechanism of Action
The mechanism of action of tribenzo-18-crown-6 involves its ability to form complexes with cations. This complexation is driven by the crown ether’s ability to create a stable environment for the cation within its central cavity. The molecular targets and pathways involved in this process include the formation of weak hydrogen bonds between the acetonitrile methyl groups and the crown oxygen atoms .
Comparison with Similar Compounds
Tribenzo-18-crown-6 is similar to other crown ethers, such as dibenzo-18-crown-6 and 18-crown-6. it is unique due to the presence of three benzene rings, which increase the rigidity of the crown ether framework and enhance its lipophilicity . This makes this compound more suitable for certain applications where increased rigidity and lipophilicity are advantageous.
Conclusion
This compound is a versatile crown ether with unique properties that make it valuable in various scientific research applications. Its ability to form complexes with cations and its unique structural features set it apart from other crown ethers, making it a valuable tool in the fields of chemistry, biology, and industry.
Properties
CAS No. |
14174-10-8 |
---|---|
Molecular Formula |
C24H24O6 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2,5,12,15,22,25-hexaoxatetracyclo[24.4.0.06,11.016,21]triaconta-1(30),6,8,10,16,18,20,26,28-nonaene |
InChI |
InChI=1S/C24H24O6/c1-2-8-20-19(7-1)25-13-14-27-21-9-3-4-10-22(21)29-17-18-30-24-12-6-5-11-23(24)28-16-15-26-20/h1-12H,13-18H2 |
InChI Key |
AXWCVSOBRFLCJG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC=C2OCCOC3=CC=CC=C3OCCOC4=CC=CC=C4O1 |
Origin of Product |
United States |
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